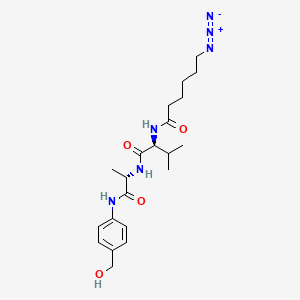

6-Azidohexanoyl-Val-Ala-PAB-OH

Description

Contextualizing Cleavable Linker Systems in Modern Chemical Biology Research

Cleavable linkers are integral to the design of advanced bioconjugates, enabling the release of a payload from its carrier molecule under specific physiological conditions. nih.govresearchgate.netsymeres.com This controlled release is crucial in applications such as targeted drug delivery, where a therapeutic agent needs to be stable in circulation but activated at the target site. symeres.com The chemical bonds within these linkers are designed to be labile to specific stimuli, which can be endogenous, like changes in pH or the presence of certain enzymes, or exogenous, such as light. acs.orgnih.govmdpi.com

The use of stimuli-responsive linkers allows for the development of "smart" therapeutic systems that can differentiate between healthy and diseased tissues. acs.orgnih.govrsc.org For example, linkers that are sensitive to the acidic environment of tumors or the reducing conditions within cells have been extensively developed. nih.govmdpi.com This targeted release minimizes off-target toxicity and enhances the therapeutic index of the conjugated molecule. axispharm.com The chemical diversity of cleavable linkers includes ester and amide bonds, disulfides, and hydrazones, each with distinct cleavage mechanisms. researchgate.net

The Valine-Alanine Dipeptide Moiety as a Protease-Sensitive Cleavage Site

A key feature of 6-Azidohexanoyl-Val-Ala-PAB-OH is the valine-alanine (Val-Ala) dipeptide sequence. axispharm.com This specific dipeptide serves as a recognition site for certain proteases, particularly cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells. nih.govresearchgate.netnih.gov The Val-Ala linker is designed to be stable in the bloodstream, preventing premature release of the payload. axispharm.comresearchgate.net

Upon internalization of the bioconjugate into a target cell, lysosomal proteases recognize and cleave the peptide bond between valine and alanine (B10760859). researchgate.netnih.gov This enzymatic cleavage is a critical step in the release of the attached molecule. The Val-Ala linker has been shown to be an effective substrate for cathepsin B, comparable in some instances to the more commonly used valine-citrulline (Val-Cit) linker. nih.goviris-biotech.de However, the Val-Ala linker possesses a lower hydrophobicity, which can be advantageous in preventing aggregation, especially when conjugated to lipophilic payloads. iris-biotech.de This property can allow for a higher drug-to-antibody ratio (DAR) in ADCs without compromising stability.

The p-Aminobenzyloxycarbonyl (PAB) Unit as a Self-Immolative Spacer in Controlled Release Systems

Following the enzymatic cleavage of the Val-Ala dipeptide, the p-aminobenzyloxycarbonyl (PAB) unit plays a crucial role as a self-immolative spacer. cam.ac.ukproteogenix.science This means that once the linker is cleaved, the PAB moiety spontaneously decomposes in a cascade reaction, ensuring the complete and unmodified release of the payload. cam.ac.ukmdpi.comgoogle.com

The cleavage of the dipeptide exposes a free amine on the PAB group, which triggers a 1,6-elimination reaction. cam.ac.ukgoogle.com This electronic cascade results in the release of the payload, carbon dioxide, and an aza-quinone methide by-product. cam.ac.uk The self-immolative nature of the PAB spacer is critical because it prevents any part of the linker from remaining attached to the released molecule, which could otherwise hinder its activity. cam.ac.ukmdpi.com This "traceless" release is a highly desirable feature in prodrug and ADC design. rsc.org

The Azidohexanoyl Moiety Enabling Bioorthogonal Conjugation Strategies

The 6-azidohexanoyl group is the component of the scaffold that facilitates its attachment to other molecules through bioorthogonal chemistry. acs.org The azide (B81097) (N3) group is a key functional group in "click chemistry," a set of chemical reactions that are rapid, specific, and can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgmdpi.com

The most common bioorthogonal reaction involving an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. plos.orgmdpi.com Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for use in living systems. acs.orgnobelprize.org The azide group is small, stable, and not naturally present in biological systems, making it an ideal chemical handle for specific and efficient bioconjugation. wikipedia.org This allows for the precise and covalent attachment of the entire linker-payload system to a targeting molecule, such as an antibody or other protein. acs.orgplos.org

Data Tables

Table 1: Components of this compound and their Functions

| Component | Chemical Moiety | Function |

| Bioorthogonal Handle | 6-Azidohexanoyl | Enables covalent attachment to biomolecules via click chemistry. acs.orgplos.org |

| Cleavable Unit | Valine-Alanine (Val-Ala) | Acts as a protease-sensitive site, specifically cleaved by cathepsin B. nih.govresearchgate.net |

| Self-Immolative Spacer | p-Aminobenzyloxycarbonyl (PAB) | Undergoes spontaneous degradation after enzymatic cleavage to release the payload. cam.ac.ukmdpi.com |

| Linker Core | - | Provides a stable connection between the different functional moieties. |

Properties

IUPAC Name |

6-azido-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O4/c1-14(2)19(26-18(29)7-5-4-6-12-23-27-22)21(31)24-15(3)20(30)25-17-10-8-16(13-28)9-11-17/h8-11,14-15,19,28H,4-7,12-13H2,1-3H3,(H,24,31)(H,25,30)(H,26,29)/t15-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMPRXCOJMPUHE-KXBFYZLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Azidohexanoyl Val Ala Pab Oh and Its Structural Analogs

Strategies for Dipeptide (Valine-Alanine) Synthesis and Functionalization

The synthesis of the valine-alanine (Val-Ala) dipeptide core is a foundational step. This is typically achieved through standard peptide coupling reactions. bachem.com A common approach involves the use of protecting groups to prevent unwanted side reactions at the N-terminus and C-terminus of the amino acids, as well as on any reactive side chains. masterorganicchemistry.com

For instance, the amine group of the N-terminal amino acid (in this case, valine) is often protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comub.edu The carboxylic acid of the C-terminal amino acid (alanine) can be protected as an ester, such as a methyl or benzyl (B1604629) ester. masterorganicchemistry.com

With the protecting groups in place, a coupling reagent is used to facilitate the formation of the amide (peptide) bond. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed and prevention of racemization. rsc.orguni-kiel.de Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and onium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uni-kiel.deacs.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being frequently used. rsc.org

Once the dipeptide is formed, selective deprotection of either the N-terminus or C-terminus allows for further functionalization. masterorganicchemistry.com For the synthesis of 6-Azidohexanoyl-Val-Ala-PAB-OH, the N-terminal protecting group of the Val-Ala dipeptide is removed to allow for the subsequent coupling of the azidohexanoyl moiety.

Table 1: Common Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Description | Key Features |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Widely used, cost-effective. masterorganicchemistry.com |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast reaction times, low racemization. acs.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. gyrosproteintechnologies.com |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | Good for solution-phase and solid-phase synthesis. |

Chemical Integration of the p-Aminobenzyloxycarbonyl Self-Immolative Unit

The p-aminobenzyloxycarbonyl (PABC) group is a self-immolative linker, meaning it is designed to cleave and release a payload under specific conditions. nih.govotago.ac.nz This property is crucial in drug delivery systems. The synthesis of the Val-Ala-PAB-OH fragment involves coupling the C-terminus of the Val-Ala dipeptide to p-aminobenzyl alcohol.

The synthesis begins with the preparation of p-aminobenzyl alcohol. The dipeptide, with its N-terminus protected, is then activated at its C-terminus, often using a coupling reagent similar to those used in the dipeptide synthesis itself. This activated dipeptide is then reacted with p-aminobenzyl alcohol to form an amide bond. nih.gov The hydroxyl group of the p-aminobenzyl alcohol remains for further conjugation or as the final "-OH" of the target molecule. The PABC linker's design allows for an electronic cascade reaction to be initiated upon cleavage of the amide bond connecting it to the dipeptide, leading to the release of the attached molecule. google.com

Synthetic Approaches for Incorporating the Azidohexanoyl Moiety

The 6-azidohexanoyl group serves as a versatile handle for "click chemistry," a type of reaction that is highly efficient and specific. researchgate.net This allows the final compound to be easily conjugated to other molecules, such as fluorescent dyes or targeting ligands.

The incorporation of this moiety begins with the synthesis of 6-azidohexanoic acid. This can be prepared from 6-bromohexanoic acid through a nucleophilic substitution reaction with sodium azide (B81097). The resulting 6-azidohexanoic acid is then activated, for example by converting it to an N-hydroxysuccinimide (NHS) ester or by using a standard peptide coupling reagent.

This activated azido-acid is then reacted with the free N-terminus of the Val-Ala-PAB-OH intermediate. This reaction forms an amide bond and completes the synthesis of the this compound molecule. uu.nl The use of azide-derivatized amino acids and related building blocks is a common strategy in peptide synthesis for creating molecules with bioorthogonal reactivity. baseclick.eu

Modular Synthesis Design for Derivatives and Conjugates for Research Applications

The synthetic route to this compound is inherently modular, which is a significant advantage for creating a diverse library of related compounds for research. frontiersin.orgfrontiersin.org Each of the three main components—the azidohexanoyl group, the dipeptide, and the PAB linker—can be systematically varied.

Dipeptide Variation : The valine and alanine (B10760859) residues can be substituted with other natural or unnatural amino acids to study the impact of the peptide sequence on biological activity or cleavage by specific enzymes. nih.govmdpi.com

Linker Modification : The length and chemical nature of the azido-containing linker can be altered. For example, different azido-alkanoic acids can be used to change the spacing and hydrophilicity of this part of the molecule. nih.gov

PAB Unit Analogs : While the PABC self-immolative linker is common, other self-immolative spacers with different release kinetics or triggers can be synthesized and integrated. nih.gov

The azido (B1232118) group at the terminus of the molecule is particularly important for modularity. It allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the molecule to a wide array of alkyne-containing tags, such as fluorescent dyes, biotin, or larger biomolecules like proteins or oligonucleotides. researchgate.netmdpi.com This "click chemistry" approach is highly efficient and proceeds under mild conditions, making it ideal for the final step in the synthesis of complex bioconjugates. acs.org

Methodological Optimization in Synthetic Routes for Enhanced Yield and Purity in Academic Settings

In academic research, optimizing synthetic routes to maximize yield and purity is crucial. For a multi-step synthesis like that of this compound, several factors can be fine-tuned.

The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a key consideration. uu.nl SPPS, where the growing peptide chain is attached to a resin support, simplifies purification by allowing for easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com This can lead to higher purity of the crude product. For shorter peptides, however, liquid-phase synthesis can sometimes be more scalable. uu.nl

The selection of coupling reagents and reaction conditions (e.g., temperature, reaction time) can significantly impact both yield and the prevention of side reactions like racemization. rsc.orggyrosproteintechnologies.com For example, using highly efficient coupling reagents can shorten reaction times and improve coupling efficiency, especially for sterically hindered amino acids. uni-kiel.de

Purification of the final product and intermediates is another critical aspect. High-performance liquid chromatography (HPLC) is the most common method for purifying peptides and their conjugates to a high degree of purity. acs.orgacs.org The development of novel purification tags and strategies can also improve the ease and efficiency of obtaining pure compounds. chemrxiv.org Careful monitoring of each reaction step, often by HPLC and mass spectrometry, is essential to identify any issues and optimize the process.

Mechanistic Investigations of 6 Azidohexanoyl Val Ala Pab Oh Cleavage and Triggered Payload Release

Enzymatic Hydrolysis of the Valine-Alanine Dipeptide Bond in Linker Systems

The Valine-Alanine (Val-Ala) dipeptide sequence incorporated into the linker serves as a specific substrate for certain intracellular enzymes, ensuring that payload release is predominantly localized within the target cells. nih.goviris-biotech.de This enzymatic recognition is the initiating trigger for the entire drug release cascade.

The primary site of ADC processing and linker cleavage following internalization into a target cell is the lysosome. encyclopedia.pubpreprints.org Lysosomes are acidic organelles rich in a variety of hydrolytic enzymes, including a family of proteases known as cathepsins. researchgate.net Cathepsin B, a cysteine protease, has been extensively identified as a key enzyme responsible for the cleavage of dipeptide linkers in many ADCs. nih.govnih.gov Its expression is often significantly elevated in various types of tumor cells compared to normal tissues, making it an attractive target for tumor-selective drug release. nih.govmdpi.com

While Cathepsin B is a principal actor, research has shown that it is not the sole protease capable of hydrolyzing these linkers. encyclopedia.pub Gene knockout studies and broader enzymatic screenings have revealed that other lysosomal cysteine proteases, such as Cathepsin L, Cathepsin S, and Cathepsin F, can also contribute to the cleavage of dipeptide sequences like Val-Ala. encyclopedia.pubnih.gov The activity of these proteases is optimal in the acidic environment of the lysosome (pH 4-5), whereas they exhibit minimal activity in the neutral pH of the bloodstream (around pH 7.4), which contributes to the stability of the linker in circulation. nih.gov This pH-dependent activity is a crucial factor for minimizing premature drug release and associated off-target toxicities. preprints.org

The choice of the dipeptide sequence is critical for ensuring efficient enzymatic cleavage. The Val-Ala dipeptide has been demonstrated to be an effective substrate for Cathepsin B. nih.gov The enzyme recognizes and hydrolyzes the amide bond between the alanine (B10760859) residue and the p-aminobenzyloxycarbonyl (PAB) group. nih.gov

Kinetic studies comparing different dipeptide linkers have provided insights into their relative susceptibility to enzymatic cleavage. For instance, the Val-Ala linker is efficiently cleaved by Cathepsin B, although in some direct comparative assays, its cleavage rate was observed to be approximately half that of the more commonly used Valine-Citrulline (Val-Cit) linker. iris-biotech.de Despite this, Val-Ala offers other advantages, such as lower hydrophobicity, which can help prevent aggregation issues during ADC manufacturing and storage. iris-biotech.de

A study comparing various dipeptide linkers measured the rate of doxorubicin (B1662922) release via hydrolysis mediated by Cathepsin B. The findings highlighted significant differences in cleavage rates, as summarized in the table below.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Half-life (min) |

| Phe-Lys | Most Rapid | 8 |

| Val-Cit | High | 240 |

| Val-Ala | Effective | Not specified, but half the rate of Val-Cit in another study. |

This table is illustrative, based on data from comparative studies of different dipeptide linkers. Specific kinetic values can vary based on the full conjugate structure and assay conditions. iris-biotech.de

The specificity of Cathepsin B for certain peptide sequences is a key area of research for designing next-generation linkers with improved tumor selectivity and stability. rsc.orgacs.orgresearchgate.net

Self-Immolative Cascade Mechanism of the p-Aminobenzyloxycarbonyl (PAB) Unit

Following the enzymatic cleavage of the Val-Ala dipeptide, the exposed p-aminobenzyl group initiates a spontaneous, intramolecular electronic cascade, a process known as self-immolation. encyclopedia.pubsymeres.com This chemical transformation is crucial as it rapidly and efficiently liberates the payload in its original, unmodified, and active form. creativebiolabs.net

The self-immolation of the PAB spacer proceeds through a well-established 1,6-elimination reaction. creativebiolabs.netsciclix.comotago.ac.nz Once Cathepsin B cleaves the amide bond C-terminal to the alanine residue, it unmasks a free aniline (B41778) amino group on the PAB unit. nih.gov This newly formed p-aminobenzyl alcohol derivative is electronically unstable. The lone pair of electrons on the nitrogen atom initiates an electronic cascade through the aromatic ring, leading to the spontaneous elimination of the attached payload. nih.govresearchgate.net

This process is followed by the release of carbon dioxide (decarboxylation), resulting in the complete fragmentation of the PAB spacer. iris-biotech.denih.gov This traceless release mechanism is highly advantageous as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its therapeutic activity. iris-biotech.de The entire sequence—enzymatic cleavage, 1,6-elimination, and decarboxylation—occurs without the need for additional enzymatic assistance. sciclix.com

The rate and efficiency of the self-immolation process are not constant and can be influenced by several factors. Research has shown that the electronic properties of the PAB unit play a significant role. nih.gov For example, the introduction of electron-withdrawing groups on the benzene (B151609) ring of the PAB spacer can accelerate the rate of the 1,6-elimination. nih.govresearchgate.net This is because such groups can help to delocalize the negative charge that develops on the oxygen atom of the payload during the transition state of the elimination reaction. researchgate.net

Comprehensive Analysis of Overall Payload Release Kinetics from Conjugates

Cleavable linkers, such as 6-Azidohexanoyl-Val-Ala-PAB-OH, are designed to meet these opposing requirements. nih.govnih.gov Studies have demonstrated that dipeptide-based linkers like Val-Ala and Val-Cit exhibit excellent stability in human plasma. iris-biotech.decam.ac.uk For example, the Val-Cit-PABC linker showed a half-life of approximately 230 days when incubated in human plasma. cam.ac.uk While Val-Ala linkers are also highly stable, they, like Val-Cit linkers, can be susceptible to premature cleavage by certain enzymes present in rodent plasma (e.g., carboxylesterase 1C) or by human neutrophil elastase, which can complicate preclinical evaluation and potentially contribute to certain toxicities. researchgate.netnih.gov

Quantitative In Vitro Kinetic Studies

The enzymatic cleavage of the Val-Ala dipeptide by cathepsin B is the critical first step in the payload release cascade. In vitro studies are essential for quantifying the efficiency and rate of this process. While specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from comparative studies with other dipeptide linkers.

A frequently cited finding is that the Val-Ala linker is cleaved by cathepsin B at approximately half the rate of the more commonly studied Valine-Citrulline (Val-Cit) linker. iris-biotech.de This suggests a more moderate, yet still effective, susceptibility to enzymatic degradation. The Val-Cit linker itself has been reported to have a half-life of 240 minutes in the presence of cathepsin B, providing a benchmark for estimating the cleavage kinetics of the Val-Ala variant. iris-biotech.de

Several studies have compared the Val-Ala and Val-Cit dipeptide linkers in the context of antibody-drug conjugates (ADCs). In some instances, both linkers have demonstrated similar efficiency in cathepsin B-mediated drug release and comparable in vitro cytotoxicity. However, the Val-Ala linker has been noted for its improved hydrophilicity and stability, which can lead to reduced aggregation in ADC formulations with a high drug-to-antibody ratio. nih.gov

The table below summarizes comparative data on the cleavage of Val-Ala and other dipeptide linkers by cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Half-life (t½) | Notes |

| Val-Ala | ~50% iris-biotech.de | Not explicitly reported | Generally exhibits slower cleavage than Val-Cit. |

| Val-Cit | 100% (Reference) | 240 min iris-biotech.de | A well-characterized cathepsin B-cleavable linker. |

| Phe-Lys | Significantly faster | 8 min iris-biotech.de | Demonstrates rapid cleavage by cathepsin B. |

It is important to note that these kinetic parameters can be influenced by experimental conditions such as pH, enzyme concentration, and the specific substrate construct. The optimal pH for cathepsin B activity is typically in the acidic range, reflecting the lysosomal environment where it is most active. nih.gov

Computational Modeling and Theoretical Studies of Cleavage Mechanisms

Enzyme-Substrate Interactions:

Molecular dynamics simulations have been employed to study the binding of various substrates and inhibitors to the active site of cathepsin B. nih.govnih.gov These studies reveal the critical role of specific amino acid residues in the enzyme's binding pocket in recognizing and orienting the dipeptide linker for cleavage. For dipeptidyl substrates, the P2 position (occupied by Valine in this case) is crucial for binding affinity and specificity. hzdr.de Computational analyses have shown that cathepsin B has a preference for hydrophobic residues at the P2 position, which aligns with the presence of Valine. nih.gov

The binding of the Val-Ala dipeptide to the cathepsin B active site is predicted to involve a series of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex and position the scissile amide bond for nucleophilic attack by the catalytic cysteine residue (Cys25) in the active site.

The Self-Immolative Cascade of the PAB Spacer:

Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB-OH moiety undergoes a spontaneous 1,6-elimination reaction. uwo.ca This process is a key feature of the linker's design, as it ensures the release of the payload in its unmodified, active form. Theoretical studies have elucidated the mechanism of this self-immolation. reading.ac.uk

The cleavage of the amide bond by cathepsin B exposes a free aniline nitrogen on the PAB group. This triggers an electronic cascade, where the lone pair of electrons on the nitrogen initiates the elimination of the payload and the concomitant formation of azaquinone methide, which is subsequently quenched by water. uwo.ca The rate of this elimination can be influenced by the electronic properties of substituents on the aromatic ring of the PAB spacer. reading.ac.uk

Bioorthogonal Chemistry Strategies and Applications Utilizing the 6 Azidohexanoyl Moiety

Research on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a powerful tool for bioconjugation. This reaction involves the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions. The 6-azidohexanoyl group in 6-Azidohexanoyl-Val-Ala-PAB-OH serves as the azide-bearing component in this reaction.

The CuAAC reaction is highly valued for its reliability, specificity, and high yields. organic-chemistry.orgnih.gov It proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. The Val-Ala-PAB-OH portion of the molecule acts as a linker that can be attached to a biomolecule of interest, positioning the 6-azidohexanoyl moiety for subsequent conjugation.

Key Features of CuAAC in Bioconjugation:

High Specificity: The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring that the ligation occurs only between the intended partners. thermofisher.com

Favorable Kinetics: The copper(I) catalyst significantly accelerates the reaction rate, allowing for efficient conjugation even at low concentrations of reactants.

Stable Product: The resulting triazole ring is chemically stable and does not perturb the biological activity of the labeled molecule.

The use of a peptide linker, such as Val-Ala, can offer several advantages, including increased solubility and the potential for enzymatic cleavage at a specific site if a protease recognition sequence is incorporated. The p-aminobenzyl alcohol (PAB-OH) group is often employed as a self-immolative spacer, which can release a cargo molecule upon cleavage of a nearby labile bond.

| Parameter | Typical Condition | Significance |

| Catalyst | CuSO₄/Sodium Ascorbate or other Cu(I) sources | Generates the active Cu(I) species required for catalysis. |

| Solvent | Aqueous buffers (e.g., PBS, Tris) | Ensures compatibility with biological systems. |

| Temperature | Room Temperature to 37 °C | Mild conditions that preserve the integrity of biomolecules. |

| Reactants | Azide-modified molecule (e.g., this compound-biomolecule) and an alkyne-tagged partner. | The bioorthogonal reaction partners. |

Investigation of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Metal-Free Bioconjugation

A significant advancement in bioorthogonal chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it more suitable for applications in living cells and organisms. In SPAAC, the azide group of the 6-azidohexanoyl moiety reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The 6-azidohexanoyl linker provides a flexible spacer that positions the azide for efficient reaction with the bulky cyclooctyne.

Comparative Analysis of SPAAC Reaktions:

| Cyclooctyne | Relative Reactivity | Advantages | Disadvantages |

| DIBO | +++ | High reactivity | Can be prone to side reactions |

| DBCO | ++ | Good balance of reactivity and stability | Lower reactivity than DIBO |

| BCN | + | High stability | Slower reaction kinetics |

Application of Staudinger Ligation for Site-Specific Covalent Modifications

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). Specifically, an engineered phosphine, typically bearing a triarylphosphine core with an adjacent ester or thioester group, reacts with the azide of the 6-azidohexanoyl moiety. This reaction proceeds through an aza-ylide intermediate that rearranges to form a stable amide bond. acs.org

A key advantage of the Staudinger ligation is that it is a traceless reaction, meaning that no atoms from the phosphine reagent are incorporated into the final product. thermofisher.com This is particularly important when seeking to mimic a native peptide bond. The reaction is highly chemoselective and occurs under mild conditions compatible with biological systems.

The this compound structure provides the necessary azide functionality for this ligation. The peptide and PAB-OH components can be strategically used to link the azide to a specific site on a protein or other biomolecule, enabling precise, site-specific modifications. thermofisher.com

Development of Novel Bioorthogonal Reactions for Azide Integration

The versatility of the azide group continues to inspire the development of new bioorthogonal reactions. Research is ongoing to discover novel reaction partners and conditions that expand the toolkit of bioorthogonal chemistry. The 6-azidohexanoyl moiety is an ideal substrate for exploring these new reactions due to its chemical stability and the flexible linker that minimizes steric hindrance.

Potential areas of development include:

Photo-induced reactions: Light-triggered reactions that provide temporal and spatial control over the ligation process.

Reactions with novel dipoles: Exploring alternative reaction partners for the azide that offer different reactivity profiles or product characteristics.

Orthogonal reactions: Developing new azide-based reactions that are compatible with existing bioorthogonal chemistries, allowing for multiple, independent labeling events within the same system.

The modular nature of this compound allows for the systematic evaluation of new reaction partners by attaching it to various substrates and testing the efficiency and specificity of novel ligation strategies.

Integration of Bioorthogonal Handles into Complex Molecular Architectures for Imaging and Labeling

The 6-azidohexanoyl moiety, as part of a larger linker structure like this compound, is instrumental in the construction of complex molecular architectures for various applications, including molecular imaging and targeted labeling. The azide serves as a versatile handle for introducing reporter molecules, such as fluorophores, biotin tags, or positron-emitting isotopes for PET imaging.

The linker itself plays a crucial role in the design of these constructs. The length and chemical nature of the hexanoyl chain, the peptide sequence, and the PAB-OH spacer can be tailored to:

Control the distance between the biomolecule and the reporter tag.

Enhance solubility and bioavailability.

Incorporate cleavable sites for conditional release of a cargo.

Modulate the pharmacokinetic properties of the entire construct.

For instance, after attaching the this compound linker to a targeting ligand (e.g., an antibody or a small molecule), the azide can be used to click on a fluorescent dye for in vitro or in vivo imaging, or a drug molecule for targeted therapy.

Rational Design and Structure Activity Relationship Sar Studies of Val Ala Pab Linker Derivatives

Modulation of Dipeptide Sequence and Amino Acid Substitutions

The Val-Ala dipeptide is recognized and cleaved by cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells. axispharm.com The rate of this cleavage directly impacts the release of the cytotoxic payload and, consequently, the therapeutic efficacy.

Comparison with other Dipeptides : SAR studies have established that for efficient cleavage by cathepsin B, the P2 position (Val in Val-Ala) generally requires a lipophilic residue, while the P1 position (Ala in Val-Ala) can be more varied. axispharm.com The widely used Val-Cit (valine-citrulline) linker, for instance, is often compared to Val-Ala. In isolated cathepsin B assays, the Val-Ala linker was found to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.de Despite a slower cleavage rate, the Val-Ala motif remains highly effective. cam.ac.uk

Amino Acid Substitutions : Replacing the alanine (B10760859) in the P1 position with other amino acids significantly affects cleavage. For example, substituting the polar citrulline with the less polar alanine did not negatively impact payload release by cathepsin B. nih.gov However, introducing a negatively charged residue like aspartic acid at the P1 position was found to significantly reduce cathepsin B-mediated cleavage. nih.gov This suggests that while some variation is tolerated, the properties of the P1 amino acid are crucial for enzyme recognition.

| Dipeptide Sequence | Relative Cleavage Rate | Key Findings | References |

|---|---|---|---|

| Val-Cit | High | Rapidly cleaved by cathepsin B. Considered a benchmark for cleavage efficiency. | iris-biotech.de |

| Val-Ala | Moderate | Cleaved at about half the rate of Val-Cit in isolated enzyme assays, but still highly effective. | iris-biotech.decam.ac.uk |

| Phe-Lys | Very High | Cleaved most rapidly in a comparative study, but exhibits lower plasma stability. | iris-biotech.de |

| Val-Asp | Low | Negatively charged P1 residue significantly reduces cathepsin B cleavage. | nih.gov |

A crucial requirement for an effective linker is high stability in systemic circulation to prevent premature drug release and associated off-target toxicity. nih.govpreprints.org The dipeptide sequence plays a significant role in this stability.

Plasma Stability : Both Val-Ala and Val-Cit linkers are generally stable in human plasma, where the activity of lysosomal proteases is low. iris-biotech.de However, instability has been observed in rodent plasma due to the presence of carboxylesterase 1C (Ces1C), which can hydrolyze the linker. nih.govnih.gov Interestingly, when the polar citrulline was replaced with alanine, the stability in mouse plasma was further decreased. nih.gov This highlights species-specific differences in plasma enzymes that can affect preclinical evaluation.

Hydrophobicity and Aggregation : The Val-Ala linker exhibits lower hydrophobicity compared to Val-Cit. nih.goviris-biotech.de This is a key advantage as it helps to prevent aggregation and precipitation of the ADC, especially when conjugating hydrophobic payloads or achieving high drug-to-antibody ratios (DARs). axispharm.com The lower hydrophobicity of Val-Ala allows for the production of ADCs with DARs up to ~7.4 with limited aggregation. nih.govaxispharm.com

Off-Target Cleavage : Premature cleavage in the extracellular matrix can lead to off-target toxicity. nih.gov Research has shown that some dipeptide linkers can be susceptible to cleavage by other enzymes, such as human neutrophil elastase, which can contribute to side effects like neutropenia. acs.orgnih.gov The design of dipeptide sequences must therefore consider not only cleavage by the target lysosomal proteases but also resistance to other proteases present in circulation.

Chemical Modifications to the PAB Spacer for Tuned Release Profiles

The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer. Following enzymatic cleavage of the dipeptide, the newly exposed aniline (B41778) nitrogen initiates a 1,6-elimination reaction, which leads to the release of the payload. unimi.it Modifications to this spacer can tune the release kinetics and alter the physicochemical properties of the entire conjugate.

The rate of the self-immolative 1,6-elimination is governed by the electronic properties of the PAB aromatic ring. Upon cleavage of the dipeptide, the unmasked para-amino group becomes a strong electron-donating group, which triggers the electronic cascade. rsc.org

Substituent Effects : Introducing electron-withdrawing groups on the PAB ring can accelerate the self-immolation process. acs.orgnih.gov This is particularly relevant when the payload is attached via a phenol group (p-aminobenzyl ether, PABE), as electron-withdrawing groups on the payload's phenol ring can also speed up release by stabilizing the forming phenoxide anion. unimi.itacs.org Conversely, electron-donating groups on the payload can impair the release rate. unimi.it

Alternative Spacers : To further control the release, alternative self-immolative spacers have been developed. For instance, a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group has been explored as a potent alternative to PAB, which allows for fluorophore activation upon cleavage, enabling real-time monitoring of payload release. nih.gov

Enhanced Stability and Pharmacokinetics : PEGylation can enhance the conformational stability of the attached protein (antibody) and protect it from proteolytic degradation. nih.gov This can lead to improved pharmacokinetic profiles. The specific way PEG is attached (the conjugation strategy) strongly influences its ability to enhance stability. nih.govmdpi.com

Phosphate Groups : The introduction of phosphate or pyrophosphate groups to the linker can markedly improve hydrophilicity. nih.gov These groups can serve as both a hydrophilic modifier and a leaving group, although this dual sensitivity can sometimes lead to linker instability. nih.gov

Role of Linker Length and Steric Hindrance in Cleavage and Release

The physical structure of the linker, including its length and the presence of sterically hindering groups, is another critical factor that can be modulated to optimize ADC performance. nih.govnih.gov

Linker Length : The length of the linker can influence the accessibility of the cleavage site to the enzyme. A spacer unit is often required between the dipeptide and the antibody conjugation point to prevent steric interference from the large antibody structure, ensuring efficient enzymatic activity. wpi.educam.ac.uk Studies have shown that including long spacers can facilitate protease access to the cleavage site. nih.gov

Steric Hindrance : Introducing steric hindrance near the cleavage site can be a double-edged sword. On one hand, it can enhance ADC stability in circulation by shielding the linker from unwanted enzymatic degradation. nih.gov On the other hand, excessive steric hindrance can also slow down or prevent the desired cleavage by lysosomal proteases at the target site, thereby reducing the efficacy of the payload release. nih.gov A careful balance must be struck to optimize both stability and release efficiency. For example, designing linkers with specific three-dimensional structures, like those incorporating cyclobutane groups, can increase selectivity for cathepsin B over other proteases. nih.govcam.ac.uk

| Modification Strategy | Effect on Linker/Conjugate | Rationale / Key Findings | References |

|---|---|---|---|

| PAB Spacer: Electron-withdrawing groups | Accelerated self-immolation | Facilitates the electronic cascade for faster payload release, especially for phenol-linked drugs. | acs.orgnih.gov |

| Hydrophilic Modifiers: PEGylation | Increased solubility, reduced aggregation, improved PK | Mitigates issues with hydrophobic payloads and can enhance in vivo stability. | iris-biotech.dewuxiapptec.comnih.gov |

| Hydrophilic Modifiers: Phosphate groups | Increased hydrophilicity | Can also act as a leaving group, but may decrease stability. | nih.gov |

| Structural: Increased linker length | Improved enzyme access | Reduces steric hindrance from the antibody, allowing for more efficient cleavage. | wpi.edunih.gov |

| Structural: Steric hindrance near cleavage site | Increased plasma stability but potentially slower release | Shields the linker from premature cleavage but can also impede target enzyme activity if not designed carefully. | nih.gov |

Comparative Analysis with Other Cleavable Linker Systems in Research

Comparison with Other Peptide-Based Linkers (e.g., Val-Cit, Phe-Lys)

Peptide-based linkers are the most widely used class of enzymatically cleavable linkers in ADCs. nih.gov They are designed to be stable in systemic circulation and selectively cleaved by proteases, such as Cathepsin B, which are overexpressed in the lysosomes of cancer cells. creative-biolabs.comnih.gov The Val-Ala sequence is often compared to other dipeptides like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys).

Val-Ala vs. Val-Cit:

The Val-Cit linker is the most common dipeptide linker used in approved and clinical-stage ADCs, recognized for its excellent plasma stability and efficient cleavage by cathepsins. creative-biolabs.comiris-biotech.de However, research has revealed specific contexts where the Val-Ala linker offers distinct advantages.

Hydrophobicity and Aggregation: The Val-Ala linker is less hydrophobic than the Val-Cit linker. creative-biolabs.comnih.gov This is a significant advantage when conjugating highly lipophilic payloads, as it reduces the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DAR). nih.gov Studies have shown that while it is difficult to achieve a high DAR with a Val-Cit linker due to precipitation and aggregation, Val-Ala linkers can permit DARs as high as 7.4 with limited aggregation. creative-biolabs.com In one comparison of random cysteine-conjugated anti-HER2 ADCs, the Val-Ala construct showed less aggregation in the high DAR structure compared to its Val-Cit counterpart. creative-biolabs.com

Stability and Cleavage: Both linkers generally exhibit high stability in human plasma. nih.gov However, Val-Cit has been shown to be susceptible to premature cleavage by the mouse carboxylesterase 1C (Ces1C), complicating preclinical evaluation in rodent models. nih.govmdpi.com While direct comparative studies on Val-Ala's susceptibility to Ces1C are less common, the search for alternative peptide sequences is partly driven by this limitation of Val-containing linkers. nih.gov In isolated cathepsin B cleavage assays, the Val-Ala linker was reported to be cleaved at about half the rate of the Val-Cit linker. iris-biotech.de Despite this, both linkers lead to potent ADCs in cellular and in vivo models. cam.ac.uk

Val-Ala vs. Phe-Lys:

The Phe-Lys dipeptide is another cathepsin-cleavable linker. nih.govimmunomart.org Comparative studies have shown significant differences in stability between Phe-Lys and other dipeptides. In an enzymatic hydrolysis study measuring the release rate of doxorubicin (B1662922), the Phe-Lys linker was cleaved most rapidly with a half-life of 8 minutes, whereas Val-Cit was the most stable with a half-life of 240 minutes. iris-biotech.de Another study comparing MMAE-linked dipeptides found that the Phe-Lys linker was substantially less stable in human plasma than the Val-Cit linker, which largely accounts for the prevalence of Val-Cit and Val-Ala in modern ADC design. nih.gov

| Feature | Val-Ala | Val-Cit | Phe-Lys |

|---|---|---|---|

| Primary Cleavage Enzyme | Cathepsin B medchemexpress.com | Cathepsin B iris-biotech.de | Cathepsin B medchemexpress.com |

| Relative Hydrophobicity | Lower nih.gov | Higher acs.org | High |

| Plasma Stability (Human) | High | Very High nih.gov | Lower nih.goviris-biotech.de |

| Tendency for Aggregation | Low, suitable for high DARs creative-biolabs.com | Higher, can limit DAR creative-biolabs.comnih.gov | Data less available, but hydrophobicity is a factor |

| Key Advantage | Good balance of stability and lower hydrophobicity nih.gov | Well-established, excellent stability and cleavage kinetics creative-biolabs.com | Early generation, rapid cleavage |

Comparative Studies with Other Enzymatically Cleavable Linkers (e.g., Glucuronide-sensitive, Sulfatase-sensitive)

Beyond peptides, other enzyme-labile linkers have been developed to exploit different classes of enzymes present in the tumor microenvironment or within lysosomes.

Comparison with Glucuronide-Sensitive Linkers:

β-glucuronide linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also found in the tumor interstitium and overexpressed in some cancers. creativebiolabs.netmdpi.com These linkers offer several unique properties compared to peptide linkers.

Hydrophilicity: The glucuronide moiety is highly hydrophilic. mdpi.comnih.gov This property helps to counteract the hydrophobicity of the payload, reducing the risk of ADC aggregation and improving solubility. mdpi.com This can be a significant advantage over the more hydrophobic dipeptide linkers. nih.gov

Stability and Efficacy: Glucuronide-linked ADCs are highly stable in plasma and demonstrate potent in vitro and in vivo efficacy. creativebiolabs.netnih.gov In a side-by-side comparison, glucuronide-linked conjugates showed minimal aggregation (<5%) compared to Val-Cit-PAB-linked conjugates, which showed significant aggregation. While in vitro efficacy was similar, the glucuronide linker exhibited greater efficacy in vivo in that particular study. nih.govcreativebiolabs.net

Comparison with Sulfatase-Sensitive Linkers:

More recently, sulfatase-cleavable linkers have emerged as a promising alternative. These linkers contain an arylsulfate group that is cleaved by lysosomal sulfatases, which are overexpressed in several cancer types. nih.gov

Plasma Stability: A key advantage of sulfatase linkers is their high stability in both human and rodent plasma. This circumvents the issue of premature cleavage of Val-containing peptide linkers by mouse Ces1C, which can complicate preclinical studies. nih.govnih.gov In one study, sulfatase-cleavable linker conjugates demonstrated high stability in mouse plasma for over 7 days, whereas Val-Ala and Val-Cit conjugates were hydrolyzed within an hour. nih.gov

Hydrophilicity and Efficacy: The anionic sulfate group imparts high water solubility, which helps overcome aggregation issues associated with hydrophobic payloads. ADCs developed with sulfatase linkers have shown high cytotoxicity against target cells, comparable to or exceeding that of peptide-based ADCs in some studies. nih.govrsc.org For instance, an anti-HER2 ADC with a sulfatase linker showed higher cytotoxicity than a Val-Ala-containing ADC (IC50 = 61 pM vs. 92 pM). nih.gov

| Feature | Val-Ala Linker | β-Glucuronide Linker | Sulfatase Linker |

|---|---|---|---|

| Cleavage Enzyme | Cathepsins (Protease) | β-Glucuronidase (Glycosidase) mdpi.com | Arylsulfatases nih.gov |

| Release Location | Lysosome | Lysosome, Tumor Interstitium | Lysosome |

| Physicochemical Property | Moderately Hydrophobic | Highly Hydrophilic nih.gov | Highly Hydrophilic/Soluble |

| Stability in Mouse Plasma | Low (cleaved by Ces1C) nih.gov | High | Very High (>7 days) nih.gov |

| Key Advantage | Well-validated protease-cleavage strategy | Reduces aggregation of hydrophobic drugs mdpi.com | Excellent stability in rodent models, high solubility nih.gov |

Analysis against Chemically Cleavable Linkers (e.g., pH-sensitive, Disulfide-based)

Chemically cleavable linkers rely on the distinct chemical environment of tumor cells, such as lower pH or a higher reducing potential, rather than specific enzymes.

Comparison with pH-Sensitive Linkers:

pH-sensitive linkers, most commonly hydrazones, are designed to be stable at the neutral pH of blood (pH ~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creative-biolabs.com

Release Mechanism and Specificity: The release mechanism for Val-Ala linkers is highly specific, depending on the presence and activity of cathepsins. In contrast, hydrazone cleavage is triggered by a less specific condition—low pH. creative-biolabs.comiris-biotech.de While effective, this can be a drawback, as acidic conditions can exist in other tissues, potentially leading to off-target drug release.

Stability: Early generation acid-labile linkers like hydrazones often suffered from insufficient plasma stability, leading to premature drug release and systemic toxicity. njbio.com While newer designs have improved stability, peptide linkers like Val-Ala are generally considered to have superior plasma stability. nih.gov In a direct comparison, a Val-Cit linker was found to be over 100 times more stable than a hydrazone linker in human plasma. nih.gov

Comparison with Disulfide-Based Linkers:

Disulfide linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH). broadpharm.com The intracellular concentration of GSH is significantly higher (1-10 mM) than in the blood (~5 µM), providing a gradient for selective cleavage.

Stability and Release Kinetics: Modern disulfide linkers show good stability in circulation. creativebiolabs.net The kinetics of drug release can be tuned by modifying the steric hindrance around the disulfide bond. njbio.com However, like pH-sensitive linkers, the release trigger (reducing environment) is not exclusive to cancer cells, though the concentration gradient provides selectivity. Peptide linkers offer a different mode of selectivity based on enzyme overexpression. creativepegworks.com

Mechanism: The cleavage of a Val-Ala linker is an irreversible enzymatic process. Disulfide cleavage is a chemical reduction. creativebiolabs.net After internalization, disulfide-linked drugs are typically released after proteolytic degradation of the antibody, followed by reduction of the disulfide bond. creativebiolabs.net This multi-step process can influence the rate and efficiency of active drug release compared to the direct enzymatic cleavage of a peptide linker.

| Feature | Val-Ala Linker (Enzymatic) | pH-Sensitive Linker (e.g., Hydrazone) | Disulfide-Based Linker |

|---|---|---|---|

| Cleavage Trigger | Enzymatic (Cathepsins) | Low pH (Acid Hydrolysis) creative-biolabs.com | Reducing Agents (e.g., Glutathione) |

| Location of Release | Primarily Lysosomes | Endosomes, Lysosomes iris-biotech.de | Cytosol njbio.com |

| Specificity of Trigger | High (Enzyme-dependent) | Moderate (pH-dependent) | High (relies on concentration gradient) |

| Circulatory Stability | Generally High | Variable; can be prone to premature release njbio.com | Generally High |

| Key Advantage | High plasma stability and specific release mechanism nih.gov | Effective for poorly internalizing targets creative-biolabs.com | Release kinetics can be modulated by steric hindrance njbio.com |

Advanced Analytical and Methodological Approaches for Characterizing 6 Azidohexanoyl Val Ala Pab Oh Conjugates

Spectroscopic Techniques for Cleavage Product Identification and Quantification

Spectroscopic methods offer fundamental insights into the integrity of the ADC and the dynamics of payload release. These techniques are often the first line of analysis due to their relative simplicity and the wealth of information they provide.

UV/Vis Spectroscopy is a straightforward and widely used method for determining the average drug-to-antibody ratio (DAR) and for monitoring the release of the cytotoxic payload. This technique leverages the distinct UV/Vis absorbance spectra of the monoclonal antibody (mAb) and the conjugated payload. The mAb typically exhibits a maximum absorbance at 280 nm, while many cytotoxic payloads have unique absorbance maxima at different wavelengths. By measuring the absorbance of the ADC at both wavelengths, and using the known extinction coefficients of the antibody and the drug, the average number of drug molecules per antibody can be calculated. During cleavage studies, the release of the payload can be monitored by observing changes in the absorbance spectrum over time, which allows for the quantification of the released drug.

Fluorescence Spectroscopy provides a highly sensitive method for studying linker cleavage, often through the use of fluorogenic probes. A common strategy involves synthesizing a model substrate where the Val-Ala-PAB moiety is linked to a fluorophore that is quenched in its conjugated state, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC). When an enzyme like cathepsin B cleaves the Val-Ala dipeptide, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and real-time measure of enzymatic cleavage. This method is invaluable for screening different linker sequences, evaluating enzyme specificity, and determining the kinetics of cleavage under various conditions. However, it is important to note that the intrinsic fluorescence of some cytotoxic drugs can interfere with these assays, requiring careful selection of fluorophores and experimental controls.

| Technique | Application | Principle | Key Findings/Utility |

| UV/Vis Spectroscopy | DAR determination; Quantification of payload release. | Differential absorbance maxima of antibody (280 nm) and payload. | Provides average drug loading and tracks release kinetics. |

| Fluorescence Spectroscopy | Detection of linker cleavage; Enzyme kinetic studies. | Cleavage of a fluorogenic substrate (e.g., Val-Ala-PAB-AMC) releases a fluorescent molecule. | Highly sensitive for real-time monitoring of enzymatic cleavage. |

Mass Spectrometry-Based Characterization of Linker Degradation and Payload Release

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of ADCs and their degradation products, providing unambiguous identification of cleavage sites and released payload species.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to analyze the complex mixture of species generated during ADC catabolism. Following internalization into the target cell, the ADC is trafficked to the lysosome, where proteases degrade the antibody backbone and cleave the Val-Ala linker. This process generates a heterogeneous mixture of catabolites, including the payload attached to the PAB spacer, the payload-PAB attached to alanine (B10760859), and the payload-PAB-Ala attached to valine, as well as larger fragments consisting of the payload-linker attached to one or more amino acids from the antibody.

LC-MS/MS analysis of samples from in vitro incubations with lysosomal enzymes or cell lysates allows for the precise identification of these payload-containing catabolites. By comparing the mass spectra of the ADC before and after enzymatic treatment, researchers can identify the mass shifts corresponding to specific cleavage events. Tandem mass spectrometry (MS/MS) is used to fragment the catabolites, providing structural information that confirms the identity of the released species. This level of detail is critical for understanding the exact mechanism of payload release and identifying any unexpected degradation pathways. sciex.comnih.govsepscience.comacs.orgnih.gov

| Technique | Application | Principle | Key Findings/Utility |

| LC-HRMS | Identification of payload-containing catabolites. | High-resolution mass analysis separates and identifies different species based on mass-to-charge ratio. | Confirms the precise chemical structure of released drug species and linker remnants. nih.govsepscience.com |

| LC-MS/MS | Structural elucidation of degradation products. | Fragmentation of parent ions provides structural information for unambiguous identification. | Determines the exact sites of cleavage and characterizes the structure of catabolites. sciex.com |

Development and Application of Quantitative Assays for Release Kinetics

Quantifying the rate and extent of payload release is crucial for predicting the therapeutic window of an ADC. Several assay formats have been developed to measure these release kinetics with high precision.

HPLC-Based Assays: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a robust method for separating and quantifying the released payload from the intact ADC and other components. In a typical assay, the ADC is incubated with a purified enzyme (e.g., cathepsin B) or a lysosomal extract. At various time points, aliquots are taken, and the reaction is quenched. The samples are then analyzed by RP-HPLC. The hydrophobic payload, once released, will have a distinct retention time from the large, hydrophilic ADC. By integrating the peak area of the released payload and comparing it to a standard curve, the concentration of the released drug can be accurately determined over time, allowing for the calculation of release kinetics. mdpi.com

Fluorescence-Based Kinetic Assays: The fluorogenic assays described in section 6.1 can be adapted for detailed kinetic analysis. By continuously monitoring the increase in fluorescence over time upon addition of the enzyme to the fluorogenic substrate, a progress curve is generated. From this data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This approach is highly effective for comparing the cleavage efficiency of different linker sequences (e.g., Val-Ala vs. Val-Cit) and for assessing the impact of modifications to the linker or payload on enzymatic recognition and cleavage. nih.gov Förster Resonance Energy Transfer (FRET) based assays have also been developed, where a FRET pair is incorporated into the linker, allowing for real-time quantification of linker cleavage within a cellular context. binghamton.edunih.govnih.gov

Immuno-capture LC-MS/MS Assays: For analyzing payload release in complex biological matrices like plasma, a hybrid approach combining immuno-capture with LC-MS/MS offers high sensitivity and specificity. In this method, the ADC is first captured from the sample using an antibody-specific reagent (e.g., an anti-idiotypic antibody) immobilized on beads. After washing away unbound components, the payload is released from the captured ADC by enzymatic cleavage. The released payload is then quantified by LC-MS/MS. This method allows for the specific measurement of the payload that was conjugated to the antibody, providing a precise assessment of ADC stability and release in pharmacokinetic studies. nih.govresearchgate.net

| Assay Type | Methodology | Application | Key Advantage |

| RP-HPLC | Separation and quantification of released payload. | Measuring release kinetics in in vitro enzyme assays. | Robust, quantitative, and directly measures the authentic payload. |

| Fluorogenic Assays (e.g., FRET) | Real-time monitoring of fluorescence increase upon cleavage. | Determining enzyme kinetic parameters (Km, Vmax). | High-throughput and highly sensitive for kinetic studies. binghamton.edunih.govnih.gov |

| Immuno-capture LC-MS/MS | ADC capture followed by enzymatic release and MS quantification. | Quantifying conjugated payload in pharmacokinetic studies. | High sensitivity and specificity for complex biological samples. nih.govresearchgate.net |

Microscopic and Imaging Techniques for Investigating Cellular Localization and Release Mechanisms

Visualizing the journey of an ADC from the cell surface to the lysosome and observing the subsequent payload release provides invaluable mechanistic insights. Advanced microscopy and imaging techniques are essential for these investigations.

Confocal Microscopy: This high-resolution imaging technique is widely used to track the subcellular localization of ADCs. To be visualized, the ADC is typically labeled with a fluorescent dye. By co-staining cells with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes), the trafficking of the ADC through the endo-lysosomal pathway can be monitored. abzena.comadcreview.comresearchgate.net The co-localization of the fluorescently-labeled ADC with lysosomal markers confirms its delivery to the target compartment for enzymatic cleavage. Using pH-sensitive dyes like pHrodo, which fluoresce brightly only in the acidic environment of the lysosome, can provide a clear signal upon ADC arrival in the correct compartment. thermofisher.com

Live-Cell Imaging and FRET: Real-time imaging of live cells provides dynamic information on ADC processing. abzena.com By using fluorogenic linkers or FRET-based probes incorporated into the ADC, the actual event of payload release can be visualized at the subcellular level. nih.govnih.govnih.govacs.orged.ac.uk For instance, an ADC can be constructed with a FRET pair bracketing the Val-Ala cleavage site. In the intact ADC, FRET occurs. Upon enzymatic cleavage in the lysosome, the FRET pair is separated, leading to a change in the fluorescence signal (e.g., loss of acceptor emission and increase in donor emission). This change can be captured by live-cell microscopy, providing spatial and temporal information on where and when the payload is released. nih.govnih.gov

Imaging Flow Cytometry: This technique combines the high-throughput capabilities of flow cytometry with the imaging power of microscopy. It allows for the rapid quantitative analysis of ADC internalization and co-localization on a single-cell basis across a large population of cells. This can be particularly useful for assessing the heterogeneity of ADC uptake and processing within a cell population. adcreview.com

| Technique | Application | Principle | Key Insights |

| Confocal Microscopy | Tracking subcellular trafficking and localization. | Co-localization of fluorescently-labeled ADC with organelle-specific markers. | Confirms delivery of the ADC to the lysosome. adcreview.comresearchgate.net |

| Live-Cell Imaging (with FRET) | Real-time visualization of payload release. | Change in FRET signal upon enzymatic cleavage of the linker. | Provides spatial and temporal data on the location and kinetics of payload release. nih.govnih.goved.ac.uk |

| Imaging Flow Cytometry | High-throughput analysis of internalization and localization. | Combines flow cytometry with fluorescence imaging. | Quantifies cellular uptake and processing across large cell populations. adcreview.com |

In Vitro Enzyme Activity Assays with Synthetic Val-Ala-PAB Substrates

To specifically investigate the enzymatic cleavage of the Val-Ala-PAB linker, in vitro assays using purified enzymes and synthetic substrates are employed. These assays are fundamental for characterizing the linker's susceptibility to cleavage and for comparing its properties to other linker designs.

The most common approach involves the use of a synthetic substrate, such as Ac-Val-Ala-PAB-fluorophore or Z-Val-Ala-fluorophore, where the dipeptide is linked to a fluorescent reporter group like AFC or AMC. The assay is initiated by adding a purified protease, most commonly the lysosomal cysteine protease cathepsin B, to the substrate. abcam.comsigmaaldrich.comeurodiagnostico.com The enzyme cleaves the peptide bond, releasing the fluorophore and causing a measurable increase in fluorescence.

These assays are used to:

Confirm Cathepsin B Susceptibility: Demonstrate that the Val-Ala linker is indeed a substrate for cathepsin B.

Determine Cleavage Kinetics: By measuring the rate of fluorescence increase at different substrate concentrations, kinetic parameters (Km and Vmax) can be calculated.

Compare Linker Sequences: The cleavage rate of the Val-Ala substrate can be directly compared to other dipeptide sequences, such as the widely used Val-Cit linker. Studies have shown that while both are effective, the Val-Ala linker is cleaved by cathepsin B at approximately half the rate of the Val-Cit linker. iris-biotech.decam.ac.uk

Assess Specificity: The assay can be performed with a panel of different proteases to assess the specificity of the linker, ensuring it is preferentially cleaved by lysosomal enzymes and not by proteases abundant in systemic circulation.

Commercially available kits provide standardized reagents, including a preferred cathepsin B substrate (often Arg-Arg-AFC), buffers, and inhibitors, to facilitate the measurement of cathepsin B activity in various samples, including cell lysates. abcam.comsigmaaldrich.comeurodiagnostico.com While these kits use a different peptide sequence for optimal activity measurement, the principle is directly applicable to studies with custom synthetic Val-Ala substrates.

| Assay Parameter | Methodology | Purpose | Example Finding |

| Enzyme Susceptibility | Incubation of Val-Ala-PAB-fluorophore with purified cathepsin B. | To confirm that the linker is a substrate for the target enzyme. | Val-Ala is efficiently cleaved by cathepsin B. iris-biotech.decam.ac.uk |

| Cleavage Rate Comparison | Parallel assays with Val-Ala and Val-Cit substrates. | To compare the cleavage efficiency of different linkers. | The Val-Ala linker is cleaved at about half the rate of the Val-Cit linker by cathepsin B. iris-biotech.decam.ac.uk |

| Enzyme Specificity | Incubation of the substrate with a panel of different proteases. | To ensure selective cleavage in the lysosome. | Val-Ala linkers are stable in plasma but cleaved by lysosomal proteases. iris-biotech.de |

Conceptual Research Applications of 6 Azidohexanoyl Val Ala Pab Oh in Targeted Delivery Systems

Research Framework for Antibody-Drug Conjugates (ADCs) Utilizing the Linker

Antibody-drug conjugates (ADCs) represent a major application for linkers like 6-Azidohexanoyl-Val-Ala-PAB-OH. ADCs are designed to combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, thereby creating a highly targeted therapeutic. The linker is paramount to the success of an ADC, as it must remain stable in systemic circulation but efficiently release its payload upon reaching the target cancer cell.

Design Considerations for Targeted Release in Tumor Microenvironments

The design of the this compound linker is intrinsically tied to the unique characteristics of the tumor microenvironment. A key feature of many tumors is the overexpression of certain enzymes within the lysosomes of cancer cells. nih.govmdpi.com

Enzymatic Cleavage: The valine-alanine (Val-Ala) dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is highly expressed in various tumor cells. nih.govmdpi.com This enzymatic susceptibility ensures that the linker remains largely intact while in the bloodstream but is rapidly processed following internalization of the ADC into a target cell. nih.gov

Self-Immolative Spacer: Upon cleavage of the amide bond between alanine (B10760859) and the PAB group, the PAB spacer becomes unstable. It undergoes a spontaneous 1,6-elimination reaction, which results in the release of carbon dioxide and the active cytotoxic drug in its original, unmodified form. nih.govunimi.it This "self-immolation" is crucial as it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its efficacy.

The table below outlines the sequential steps of payload release within a target cell.

Table 1: Mechanism of Targeted Release

| Step | Event | Location | Trigger | Outcome |

|---|---|---|---|---|

| 1 | ADC Internalization | Target Cell | Antibody-Antigen Binding | ADC enters the cell via endocytosis. |

| 2 | Lysosomal Trafficking | Endosome to Lysosome | Intracellular Pathways | ADC is transported to the lysosome. |

| 3 | Linker Cleavage | Lysosome | Cathepsin B | The Val-Ala peptide bond is hydrolyzed. |

| 4 | Spacer Elimination | Lysosome | Electronic Cascade | The PAB spacer self-immolates, releasing CO2. |

| 5 | Drug Activation | Cytoplasm/Nucleus | Release from Linker | The free, unmodified cytotoxic payload is released to exert its effect. |

Strategies for Achieving Optimal Drug-to-Antibody Ratio (DAR) in Research Constructs

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. An optimal DAR is a balance; too low, and the ADC may not be sufficiently potent, while too high can lead to aggregation and poor pharmacokinetics. nih.govadcreview.com

Site-Specific Conjugation: The 6-azidohexanoyl group is integral to achieving a homogeneous DAR. The terminal azide (B81097) group enables the use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.deprecisepeg.commedchemexpress.com These bioorthogonal reactions allow the linker-drug complex to be attached to specific, engineered sites on the antibody (e.g., those containing an alkyne group), resulting in a uniform population of ADCs with a precisely defined DAR (e.g., DAR 2 or DAR 4).

Managing Hydrophobicity: A significant challenge in achieving higher DARs is the increased hydrophobicity of the ADC, largely contributed by the linker and payload, which can lead to aggregation. nih.govadcreview.com The p-aminobenzyl carbamate (B1207046) (PAB) moiety is known to be hydrophobic. nih.gov Research strategies to mitigate this while using Val-Ala-PAB-based linkers include flanking the linker with hydrophilic moieties, though this represents a modification of the core structure.

The following table compares conjugation strategies and their impact on DAR.

Table 2: Comparison of Conjugation Strategies

| Strategy | Typical Conjugation Site | Resulting DAR | Homogeneity | Key Advantage |

|---|---|---|---|---|

| Conventional | Surface Lysines | Average 3.5 (Range 0-8) | Heterogeneous | Simpler process. |

| Cysteine-Based | Reduced Interchain Disulfides | 2, 4, or 8 | Homogeneous | Defined DAR. |

| Click Chemistry (via Azide) | Engineered Alkyne/Cyclooctyne (B158145) | 2 or 4 (typically) | Highly Homogeneous | Precise control over conjugation site and number. |

Methodologies for Minimizing Off-Target Release in Preclinical Models

To ensure the safety and efficacy of an ADC, the linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could harm healthy tissues. mdpi.comadcreview.com

Plasma Stability: The dipeptide Val-Ala is selected for its relative stability in human plasma, which has low levels of the specific proteases required for its cleavage. nih.gov Preclinical evaluation involves incubating the ADC in plasma from various species (including human) and monitoring for any premature drug release over time. nih.gov

Resistance to Non-Target Enzymes: While the related Val-Cit linker has shown susceptibility to cleavage by enzymes like human neutrophil elastase (NE), which can be present in the bloodstream, linker design is an active area of research to improve stability. nih.govadcreview.com The evaluation of linkers like Val-Ala includes testing their resilience against such enzymes in preclinical assays to predict potential off-target toxicities. nih.gov An ADC featuring a stable linker should show minimal cytotoxicity to antigen-negative cells in the presence of such enzymes. adcreview.com

Investigation of Bystander Effect Mechanisms in Enzyme-Activated Systems

The bystander effect is a phenomenon where the cytotoxic payload, once released from an ADC within a target antigen-positive cancer cell, diffuses out and kills neighboring antigen-negative tumor cells. mdpi.com This is particularly important in treating heterogeneous tumors.

Payload Permeability: The ability of an ADC to induce a bystander effect is primarily dependent on the physicochemical properties of the released payload. For the effect to occur after enzymatic activation, the free drug must be sufficiently membrane-permeable to exit the target cell. mdpi.com

Role of Cleavable Linkers: Enzyme-cleavable linkers like this compound are essential for enabling the bystander effect. The intracellular release mechanism liberates the drug in its active, and often membrane-permeable, form. In contrast, non-cleavable linkers typically release a charged drug-amino acid metabolite after lysosomal degradation of the antibody, which cannot easily cross the cell membrane, thus limiting the bystander effect. mdpi.comnih.gov

Conceptual Framework for Peptide-Drug Conjugates (PDCs) with the Linker

Peptide-drug conjugates (PDCs) operate on a similar principle to ADCs but utilize a peptide as the targeting moiety instead of a large monoclonal antibody. The this compound linker is well-suited for this framework.

In this construct, a peptide that specifically binds to a receptor overexpressed on cancer cells is conjugated to a cytotoxic drug via the linker. The smaller size of PDCs may allow for better penetration into dense solid tumors compared to larger ADCs. The mechanism of action remains consistent: the PDC binds to its target, is internalized, and the Val-Ala linker is cleaved by intracellular enzymes to release the active drug. The azido (B1232118) group on the linker provides a convenient handle for precise, site-specific conjugation to a corresponding alkyne-modified targeting peptide. precisepeg.commedchemexpress.com

Research in Small Molecule Drug Conjugates (SMDCs) Incorporating the Linker

Small molecule-drug conjugates (SMDCs) represent another targeted delivery platform where a small molecule ligand, rather than an antibody or peptide, is used for targeting. nih.gov These ligands bind to specific proteins or receptors on the surface of cancer cells.

The this compound linker can be conceptually integrated into SMDCs to connect the targeting small molecule to a highly potent payload. The rationale mirrors that of ADCs and PDCs: leveraging a clinically validated, enzyme-cleavable linker system ensures that the conjugate remains stable in circulation and releases its payload only after internalization into target cells. nih.gov This modular approach allows researchers to pair various small molecule ligands with different potent payloads, using the Val-Ala-PAB system as a reliable release mechanism.

Self-Immolative Polymeric and Dendritic Systems as Drug Delivery Platforms

The unique architecture of this compound makes it an exemplary building block for constructing advanced, stimuli-responsive drug delivery platforms, such as self-immolative polymers and dendrimers. These systems are designed to remain stable in circulation but dismantle and release their payload upon encountering a specific trigger, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. nih.gov

The core principle lies in the linker's enzyme-sensitive and self-immolative properties. iris-biotech.de The Valine-Alanine (Val-Ala) dipeptide sequence is specifically recognized and cleaved by proteases like Cathepsin B, an enzyme that is significantly overexpressed in the lysosomal compartments of many tumor cells. nih.govacs.org This enzymatic cleavage is the initiating trigger for a cascade of reactions. Once the Val-Ala bond is hydrolyzed, the p-aminobenzyl alcohol (PAB) spacer becomes unstable. google.com It undergoes a spontaneous 1,6-elimination reaction, a process often described as "self-immolation," which results in the release of the attached molecule (e.g., a cytotoxic drug) in its unmodified, active form. iris-biotech.denih.gov

In the context of polymeric systems, multiple units of this compound can be incorporated into a polymer backbone. The azide group facilitates this incorporation through "click chemistry," a highly efficient and bioorthogonal reaction with alkyne-functionalized monomers or polymers. lumiprobe.comnih.gov This creates a macromolecular carrier where drug molecules are tethered to the polymer via the cleavable linkers. Upon reaching the target tissue and cellular internalization, the high concentration of lysosomal Cathepsin B initiates the cleavage of the Val-Ala linkers, leading to the systematic disassembly of the polymer and the controlled release of the therapeutic payload.